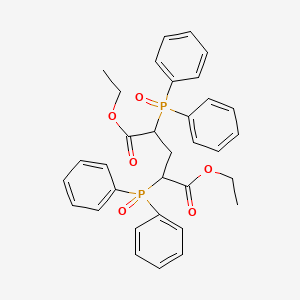
diethyl 2,4-bis(diphenylphosphoryl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4-bis(diphenylphosphoryl)pentanedioate, also known as bis(2,4-diphenylphenyl) phosphate or BDPP, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 622.6 g/mol. BDPP is an important intermediate in the synthesis of phosphorus-containing compounds and has a wide range of applications in various fields of science.
Mécanisme D'action
BDPP acts as a phosphorus-containing reagent by reacting with other compounds containing reactive functional groups such as hydroxyl, carboxyl, and amino groups. The reaction forms a covalent bond between the phosphorus atom in BDPP and the functional group in the target compound. This reaction can be used to modify the properties of the target compound, such as its solubility, reactivity, and stability.
Biochemical and Physiological Effects:
BDPP has no known biochemical or physiological effects in living organisms. It is not used as a drug or medication and has no therapeutic value.
Avantages Et Limitations Des Expériences En Laboratoire
BDPP has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, BDPP has some limitations in laboratory experiments. It is not very reactive and requires a long reaction time or high temperature to react with some compounds. It is also not very soluble in water, which limits its use in aqueous solutions.
Orientations Futures
BDPP has many potential future directions for scientific research. It can be used as a starting material for the synthesis of new phosphorus-containing compounds with novel properties. BDPP can also be used as a template for the design of new flame retardants and cross-linking agents. In addition, BDPP can be used as a reference material for the analysis of phosphorus-containing compounds in various samples. Further research is needed to explore the full potential of BDPP in various fields of science.
Méthodes De Synthèse
BDPP can be synthesized by the reaction of diethyl malonate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction yields diethyl 2,4-diethyl 2,4-bis(diphenylphosphoryl)pentanedioate(diphenylphosphoryl)pentanedioate and hydrogen chloride as a byproduct. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BDPP is widely used in scientific research as a phosphorus-containing reagent. It is used as a flame retardant in plastics, textiles, and other materials. BDPP is also used as a cross-linking agent in the synthesis of polymers and as a catalyst in organic reactions. BDPP is also used as a reference material for the analysis of phosphorus-containing compounds in various samples.
Propriétés
IUPAC Name |
diethyl 2,4-bis(diphenylphosphoryl)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O6P2/c1-3-38-32(34)30(40(36,26-17-9-5-10-18-26)27-19-11-6-12-20-27)25-31(33(35)39-4-2)41(37,28-21-13-7-14-22-28)29-23-15-8-16-24-29/h5-24,30-31H,3-4,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWXJIXTYMWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)
![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)
![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)